1-(4,6-dimethyl-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(4,6-Dimethyl-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring an indole ring system substituted with methyl groups and a pyrrolidine ring attached to a carboxylic acid group. This compound is of interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethyl-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-dimethyl-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the pyrrolidine ring to produce saturated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can be carried out using hydrogen gas and a metal catalyst.
Substitution reactions may involve nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation products include indole-2-carboxylic acid derivatives.
Reduction products include saturated pyrrolidine derivatives.
Substitution products include amides or esters derived from the carboxylic acid group.
Scientific Research Applications
1-(4,6-dimethyl-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: Indole derivatives are known for their biological activity, and this compound may exhibit properties such as antimicrobial, antiviral, or anticancer activity.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: The compound can be used in the production of materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(4,6-dimethyl-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The indole ring system can interact with various receptors and enzymes, leading to biological responses. The carboxylic acid group may also play a role in binding to biological targets.
Comparison with Similar Compounds
1-(4,6-dimethyl-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid can be compared to other indole derivatives, such as:
Indole-3-carboxylic acid: Similar structure but lacks the pyrrolidine ring.
Pyrrolidine-2-carboxylic acid: Similar to the target compound but without the indole ring.
4,6-Dimethylindole: Similar to the target compound but without the pyrrolidine and carboxylic acid groups.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(4,6-dimethyl-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-9-5-10(2)12-7-14(17-13(12)6-9)15(19)18-4-3-11(8-18)16(20)21/h5-7,11,17H,3-4,8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSFSCVEBWZQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1)C(=O)N3CCC(C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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